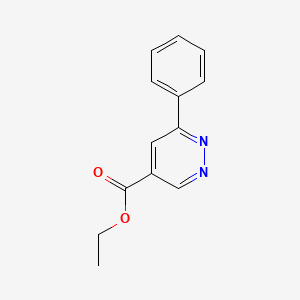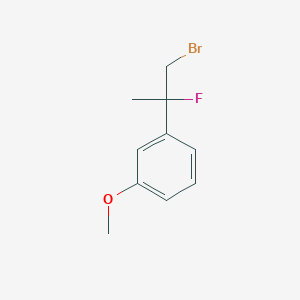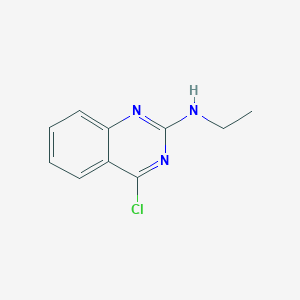![molecular formula C21H26N2O B1491928 2-Benzyl-1-(4-Methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrol CAS No. 2098076-83-4](/img/structure/B1491928.png)
2-Benzyl-1-(4-Methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrol
Übersicht
Beschreibung
2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Benzyl-1-(4-Methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrol
Die Verbindung this compound ist ein komplexes Molekül, das mit der Klasse der Pyrrolverbindungen in Verbindung gebracht werden kann. Pyrrole sind bekannt für ihre vielfältigen biologischen Aktivitäten und kommen in vielen Naturprodukten und Arzneimitteln vor. Nachfolgend finden Sie eine detaillierte Analyse der potenziellen wissenschaftlichen Forschungsanwendungen dieser Verbindung, die zur besseren Übersichtlichkeit in verschiedene Abschnitte unterteilt ist.
Antitumoraktivität: Pyrrolderivate wurden ausgiebig auf ihre Antitumoraktivität untersucht. Die Struktur von this compound deutet auf eine mögliche Aktivität gegen verschiedene Krebszelllinien hin. Forschungen könnten sich auf die Synthese von Analoga und die Bewertung ihrer Wirksamkeit bei der Hemmung des Tumorwachstums konzentrieren, wobei besonderes Augenmerk auf Leukämie, Lymphom und Myelofibrose gelegt werden sollte .
Antimikrobielle und Antimykotische Eigenschaften: Der Pyrrolrest ist dafür bekannt, signifikante antimikrobielle und antimykotische Wirkungen zu zeigen. Diese Verbindung könnte auf ihr Potenzial zur Hemmung des bakteriellen und pilzlichen Wachstums untersucht werden, was zur Entwicklung neuer Antibiotika und Antimykotika führen könnte .
Antiprotozoale und Antimalaria-Wirkungen: Angesichts der biologischen Aktivität pyrrolhaltiger Verbindungen besteht die Möglichkeit, dass this compound als Grundlage für die Entwicklung antiprotozoaler und antimalarieller Medikamente dienen könnte. Die Synthese von Derivaten und die Prüfung an Protozoenparasiten wäre eine wertvolle Forschungsrichtung .
ZNS-penetrierende und CXCR2-Antagonisten: Die strukturelle Komplexität dieser Verbindung deutet auf ein mögliches Potenzial als ZNS-penetrierender und CXCR2-Antagonist hin. Dies könnte besonders relevant für die Behandlung von Multipler Sklerose und anderen neuroinflammatorischen Erkrankungen sein .
Anti-Fettleibigkeit und Suchtbehandlung: Unsymmetrische N,N'-Diarylharnstoffe, die aus pyrrolhaltigen Verbindungen gewonnen werden können, haben sich bei der Behandlung von Fettleibigkeit und Sucht als vielversprechend erwiesen. Die Erforschung der Modifikation von this compound zur Steigerung dieser Eigenschaften könnte zu neuen therapeutischen Optionen führen .
Antithrombotische Wirkung: Verbindungen mit einer Pyrrolstruktur wurden als potente orale Antithrombotika mit minimalem Blutungsrisiko identifiziert. Die Untersuchung des antithrombotischen Potenzials dieser Verbindung in Thrombose- und Hämostasemodellen könnte Einblicke in sicherere Antikoagulanzientherapien liefern .
Arzneimittelforschung und -synthese: Die Struktur der Verbindung ermöglicht die Erforschung ihrer Verwendung in der Arzneimittelforschung und -synthese. Sie könnte als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle dienen, was möglicherweise zur Entdeckung neuer Medikamente führen könnte.
Biochemische Forschung: Aufgrund seiner einzigartigen Struktur könnte this compound in der biochemischen Forschung zur Untersuchung von molekularen Interaktionen, Rezeptorbindung und Enzyminhibition verwendet werden. Dies könnte unser Verständnis biochemischer Pfade verbessern und zur Entwicklung gezielter Therapien führen.
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to interact easily with the biopolymers of the living system due to their isostructural pharmacophore of naturally occurring active biomolecules .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with and affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds such as benzimidazole derivatives have been found to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Similar compounds such as indole derivatives have shown significant biological activities against various ailments .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as benzimidazole derivatives, have been found to be excellent , suggesting that they may be relatively stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase, thereby affecting cellular energy production . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death. The compound’s ability to modulate cellular metabolism also suggests its potential role in metabolic disorders.
Molecular Mechanism
At the molecular level, 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to changes in cellular homeostasis, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced cellular metabolism and improved physiological function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing cellular energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular function.
Transport and Distribution
The transport and distribution of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
5-benzyl-4-(4-methoxyphenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-22-13-18-14-23(12-16-6-4-3-5-7-16)21(20(18)15-22)17-8-10-19(24-2)11-9-17/h3-11,18,20-21H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDENQKQQBPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
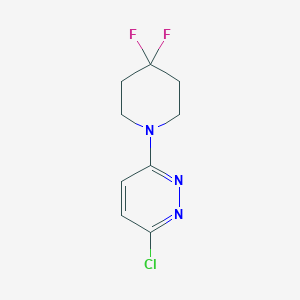
![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)
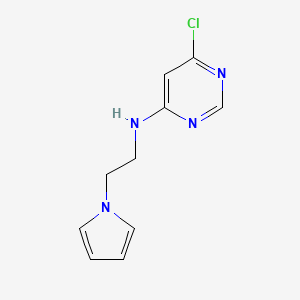
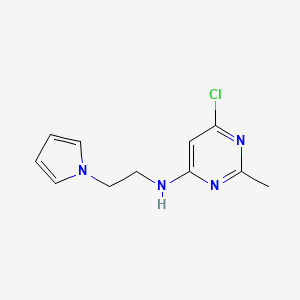
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)
